

# 2-(2-Aminoethoxy)quinoline CAS number and safety data

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Compound of Interest

Compound Name: 2-(2-Aminoethoxy)quinoline

Cat. No.: B15271589

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# Technical Guide: 2-(2-Aminoethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **2-(2-Aminoethoxy)quinoline** is not widely documented in publicly available scientific literature. As such, a specific CAS number, dedicated safety data sheet (SDS), and experimental data are not readily available. This guide provides information based on the known properties of its constituent chemical moieties: the quinoline core and the aminoethoxy side chain. All data presented herein should be considered predictive and used for informational purposes only. Independent verification and thorough safety assessments are imperative before any practical application.

# **Chemical Identity and Properties**

While a specific CAS number for **2-(2-Aminoethoxy)quinoline** has not been identified in public databases, this section outlines the properties of the closely related and well-documented compound, 2-Aminoquinoline, to provide a baseline for estimation.

Table 1: Physicochemical Properties of Related Compounds



Property	2-Aminoquinoline	2-(2- Aminoethoxy)ethan ol	Quinoline
CAS Number	580-22-3[1][2]	929-06-6[3]	91-22-5
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> [2]	C4H11NO2[3]	C <sub>9</sub> H <sub>7</sub> N
Molecular Weight	144.17 g/mol [2]	105.14 g/mol [3]	129.16 g/mol
Appearance	Yellow to brown solid[1]	Colorless liquid[4]	Colorless, hygroscopic liquid
Melting Point	128 - 130 °C[1]	-12.5 °C[4]	-15 °C
Boiling Point	305 °C[1]	218 - 224 °C[4]	237 °C
Flash Point	Not available	127 °C[4]	101 °C[5]

# Safety and Handling

A definitive Safety Data Sheet (SDS) for **2-(2-Aminoethoxy)quinoline** is not available. The safety profile must be inferred from the hazards associated with the quinoline and aminoethoxy functional groups.

## **Hazard Assessment**

- Quinoline Moiety: The quinoline core is classified as toxic if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[5] It is also toxic to aquatic life with long-lasting effects.
- Aminoethoxy Moiety (based on 2-(2-Aminoethoxy)ethanol): This component is a corrosive material.[6] Contact can lead to severe skin burns and eye damage. Inhalation may cause irritation to the nose, throat, and lungs, with higher exposures potentially leading to pulmonary edema.[6]

Table 2: GHS Hazard Statements for Related Compounds



Compound	GHS Hazard Statements	
Quinoline	H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H411 (Toxic to aquatic life with long lasting effects)	
2-(2-Aminoethoxy)ethanol	H314 (Causes severe skin burns and eye damage)	

# **Handling and Personal Protective Equipment (PPE)**

Given the anticipated hazards, stringent safety protocols are essential when handling **2-(2-Aminoethoxy)quinoline**.

- Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Eyewash stations and safety showers must be readily accessible.
- Personal Protective Equipment:
  - Eye/Face Protection: Chemical safety goggles and a face shield are required.
  - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full body coverage to prevent skin contact.
  - Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

## **First Aid Measures**

- In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes.
   Remove contaminated clothing. Seek immediate medical attention.[4]
- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]



- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

# **Experimental Protocols: Synthesis of the Quinoline Core**

A specific synthesis protocol for **2-(2-Aminoethoxy)quinoline** is not described in the reviewed literature. However, several established methods for the synthesis of the quinoline scaffold can be adapted. The Friedländer synthesis is a common and effective method.

## General Friedländer Synthesis of Quinolines

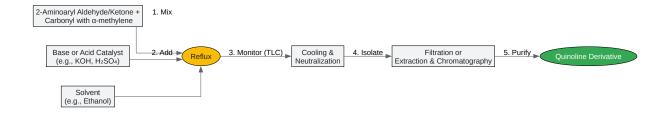
This protocol involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive  $\alpha$ -methylene group.

#### Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminoaryl aldehyde or ketone in a suitable solvent (e.g., ethanol, acetic acid).
- Addition of Reagents: Add the carbonyl compound containing an α-methylene group to the solution.
- Catalysis: Slowly add the catalyst (e.g., potassium hydroxide, sulfuric acid) to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux and maintain the temperature for the required reaction time, monitoring the progress by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst if necessary.



 Purification: The product can be isolated by filtration if it precipitates, or by extraction followed by column chromatography to yield the purified quinoline derivative.



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Caption: General workflow for the Friedländer synthesis of quinolines.

## **Potential Biological Activity and Signaling Pathways**

While no biological data exists for **2-(2-Aminoethoxy)quinoline**, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.

## **Known Biological Activities of Quinoline Derivatives**

Quinoline derivatives have demonstrated a wide array of pharmacological effects, including:

- Anticancer: Some derivatives exhibit cytotoxic activity against various cancer cell lines. [7][8]
- Antimicrobial: The quinoline core is found in many antibacterial and antifungal agents.[9][10]
- Antimalarial: Chloroquine and other quinoline-based drugs are cornerstones of antimalarial therapy.[8]
- Anti-inflammatory: Certain quinoline compounds show potential as anti-inflammatory agents.
   [9]



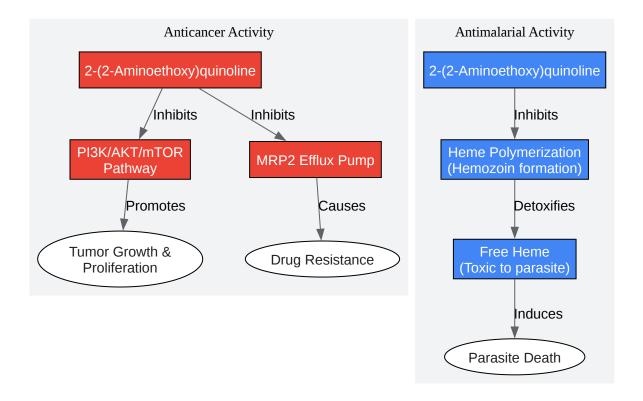
Anticonvulsant: Some derivatives have been investigated for their anticonvulsant properties.
 [9]

### **Potential Mechanisms of Action**

Based on the activities of other quinoline derivatives, potential mechanisms of action for **2-(2-Aminoethoxy)quinoline** could involve:

- Inhibition of PI3K/AKT/mTOR Pathway: Several studies have shown that quinoline derivatives can target and inhibit components of this crucial signaling pathway, which is often dysregulated in cancer.[7]
- Inhibition of Heme Polymerization: In the context of malaria, quinoline antimalarials are thought to interfere with the detoxification of heme in the parasite's food vacuole, leading to parasite death.
- Modulation of Multidrug Resistance Proteins (MRPs): Some quinoline analogs have been shown to inhibit MRP2, a protein that contributes to drug resistance in cancer by exporting chemotherapeutic agents out of the cell.[11]





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Caption: Potential mechanisms of action for **2-(2-Aminoethoxy)quinoline**.

### **Conclusion and Future Directions**

**2-(2-Aminoethoxy)quinoline** represents a potentially valuable scaffold for drug discovery, given the diverse biological activities associated with the quinoline core. However, a significant lack of empirical data necessitates a cautious and systematic approach to its investigation. Future research should prioritize the determination of its physicochemical properties, a comprehensive evaluation of its safety profile, and the development of a reliable synthetic route. Subsequent studies can then explore its biological activities and elucidate its specific mechanisms of action to unlock its therapeutic potential.



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